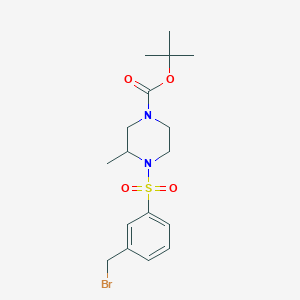

tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate

Description

tert-Butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carboxylate group, a 3-(bromomethyl)phenyl sulfonyl substituent, and a methyl group at the 3-position of the piperazine ring. Key features include:

- tert-Butyl Carboxylate: Provides steric protection for the piperazine nitrogen, enhancing stability and modulating solubility .

- 3-(Bromomethyl)phenyl Sulfonyl Group: The sulfonyl moiety improves metabolic stability and may facilitate interactions with biological targets, while the bromomethyl substituent serves as a reactive handle for alkylation or further functionalization .

Properties

IUPAC Name |

tert-butyl 4-[3-(bromomethyl)phenyl]sulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O4S/c1-13-12-19(16(21)24-17(2,3)4)8-9-20(13)25(22,23)15-7-5-6-14(10-15)11-18/h5-7,10,13H,8-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRKHKWDNUIGOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)CBr)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301114596 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[3-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420866-01-8 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[3-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420866-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[[3-(bromomethyl)phenyl]sulfonyl]-3-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301114596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate, with the CAS number 1420797-16-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H25BrN2O4S

- Molecular Weight : 433.37 g/mol

- Structure : The compound features a piperazine ring substituted with a bromomethyl phenyl sulfonyl group and a tert-butyl ester.

Research indicates that compounds similar to this compound exhibit various biological activities. Notably, they may act as inhibitors of key enzymes involved in neurological disorders and cancer.

-

Enzyme Inhibition :

- Compounds derived from piperazine structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's. These enzymes break down acetylcholine, and their inhibition can lead to increased levels of this neurotransmitter, potentially improving cognitive function .

- Anticancer Activity :

- Antimicrobial Properties :

In Vitro Studies

A study focusing on related piperazine compounds indicated that they could prevent amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease pathology. The compound showed moderate protective effects in astrocyte cell cultures against oxidative stress induced by amyloid-beta .

In Vivo Studies

In animal models, these compounds have been tested for their neuroprotective effects. One study found that while the compound exhibited some protective effects against cognitive decline, its bioavailability in the brain was a limiting factor for efficacy compared to established treatments like galantamine .

Data Tables

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Piperazine Derivatives

Key Comparative Insights

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound and increases hydrophobicity, which may enhance membrane permeability compared to polar derivatives like Compound 24 .

- Electron-Withdrawing Effects : Fluorine and bromine in and stabilize the molecule via electron withdrawal, contrasting with the electron-donating methylthio group in .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthesis routes of tert-butyl 4-((3-(bromomethyl)phenyl)sulfonyl)-3-methylpiperazine-1-carboxylate?

- Methodology : Prioritize stepwise functionalization of the piperazine ring. For example, introduce the sulfonyl group via nucleophilic substitution using 3-(bromomethyl)benzenesulfonyl chloride under anhydrous conditions. Control reaction temperature (e.g., 0–5°C) to minimize side reactions like hydrolysis of the bromomethyl group .

- Critical Variables : Solvent choice (e.g., THF for solubility vs. EtOAc for acid workup), reaction time (2–24 hours), and acid concentration (1M HCl for deprotection). Adjusting these can improve yields from 60% to 80% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- NMR Analysis : Use NMR to confirm the tert-butyl group (δ 1.4–1.5 ppm) and bromomethyl resonance (δ 4.3–4.5 ppm). NMR should show the sulfonyl carbon at ~110 ppm and the carboxylate carbonyl at ~155 ppm .

- Mass Spectrometry : ESI-MS should display a molecular ion peak matching the exact mass (e.g., m/z ~445 [M+H]). Fragmentation patterns (e.g., loss of tert-butoxycarbonyl group) further confirm the structure .

Advanced Research Questions

Q. What mechanistic role does the bromomethyl group play in the compound’s reactivity?

- The bromomethyl group acts as an electrophilic site, enabling alkylation of nucleophiles (e.g., amines, thiols) in cross-coupling reactions. For instance, it can serve as a precursor for Suzuki-Miyaura coupling when converted to a boronic ester .

- Caution : Competing hydrolysis under basic or aqueous conditions may generate a hydroxymethyl byproduct, requiring inert atmospheres or anhydrous solvents .

Q. How can structural modifications enhance the compound’s utility in drug discovery?

- Case Study : Replace the bromomethyl group with a trifluoroacetamido moiety (as in ) to improve metabolic stability. This modification retains reactivity while reducing off-target alkylation .

- SAR Insights : Piperazine derivatives with electron-withdrawing sulfonyl groups (e.g., 4-chloro-3-methoxyphenyl in ) show improved binding to kinase targets, suggesting analogous modifications here could enhance bioactivity .

Q. How should researchers address contradictions in reported synthesis yields or characterization data?

- Data Analysis : Compare reaction conditions across studies. For example, reports a 79% yield using THF/HO vs. 60% with EtOAc/HCl, highlighting solvent sensitivity. Replicate protocols with strict moisture control to verify reproducibility .

- Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguities in stereochemistry or substituent positioning. Crystallographic data (e.g., space group P1, unit cell parameters) confirm molecular geometry .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.